molecular formula C10H11BrF2O B12070739 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene

Cat. No.: B12070739
M. Wt: 265.09 g/mol
InChI Key: KJWZGKHXIMYOCX-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene: is a chemical compound with the molecular formula C10H11>BrF2O It features a bromine atom, a difluoromethyl group, and an isopropoxy (2-propanoxy) moiety attached to a benzene ring

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene. One common method involves the reaction of 4-bromo-2-fluorophenol with difluoromethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired compound. The reaction proceeds via nucleophilic substitution.

Reaction Conditions:

    Starting Material: 4-bromo-2-fluorophenol

    Reagents: Difluoromethyl iodide, base (e.g., KCO)

    Solvent: Organic solvent (e.g., DMF, DMSO)

    Temperature: Typically at room temperature or slightly elevated

    Mechanism: Nucleophilic substitution

Industrial Production Methods: Industrial-scale production of this compound may involve continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction of the difluoromethyl group or the bromine atom may occur under appropriate conditions.

    Substitution: The bromine atom can be substituted by other nucleophiles.

    Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various nucleophiles (e.g., amines, alkoxides).

Major Products:
  • Reduction of the difluoromethyl group may yield the corresponding methyl group.
  • Substitution reactions can lead to various derivatives, such as 4-(alkoxy)-1-(difluoromethyl)benzenes.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene finds applications in:

    Medicinal Chemistry: As a building block for drug discovery.

    Agrochemicals: Potential use in pesticide development.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions within living systems.

Comparison with Similar Compounds

While 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene is relatively unique due to its combination of functional groups, similar compounds include:

  • 4-Bromo-1-(difluoromethyl)benzene
  • 4-Bromo-2-fluorophenol
  • 1-Bromo-4-(difluoromethyl)benzene

Properties

Molecular Formula

C10H11BrF2O

Molecular Weight

265.09 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,10H,1-2H3

InChI Key

KJWZGKHXIMYOCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(F)F

Origin of Product

United States

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